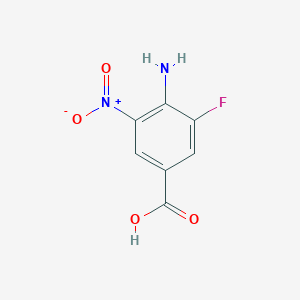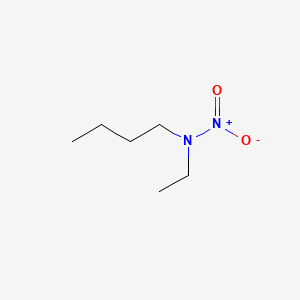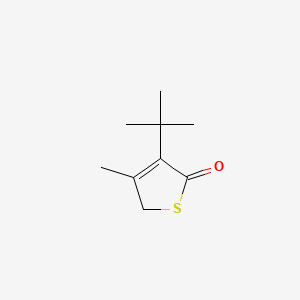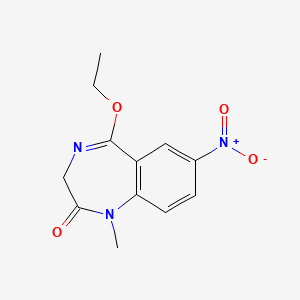
4-Amino-3-fluoro-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5FN2O4 It is a derivative of benzoic acid, featuring amino, fluoro, and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-fluoro-5-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 4-amino-3-fluorobenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to handle the hazardous reagents and conditions involved in the nitration process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-fluoro-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Reduction: 4-Amino-3-fluoro-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 4-Nitroso-3-fluoro-5-nitrobenzoic acid or 4-Nitro-3-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
4-Amino-3-fluoro-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-fluoro-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding and electrostatic interactions, while the fluoro group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
4-Amino-3-fluorobenzoic acid: Lacks the nitro group, which affects its reactivity and applications.
4-Fluoro-3-nitrobenzoic acid:
4-Amino-5-nitrobenzoic acid: Lacks the fluoro group, resulting in different chemical properties and applications.
Uniqueness: 4-Amino-3-fluoro-5-nitrobenzoic acid is unique due to the combination of amino, fluoro, and nitro groups on the benzoic acid core. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H5FN2O4 |
|---|---|
Molecular Weight |
200.12 g/mol |
IUPAC Name |
4-amino-3-fluoro-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H5FN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) |
InChI Key |
SSQRDFPDLHOGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)



![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)


![3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13948084.png)



